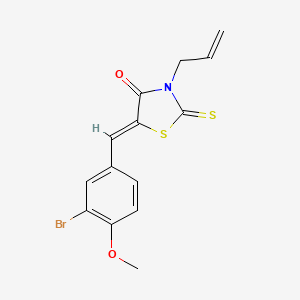

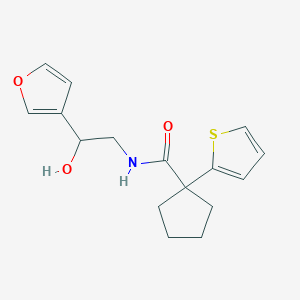

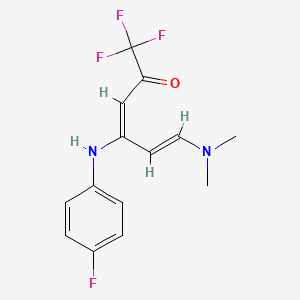

N-(2-(furan-3-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furan and thiophene rings, the introduction of the hydroxyethyl group, and the formation of the cyclopentanecarboxamide moiety. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and thiophen rings, along with the cyclopentanecarboxamide group. The hydroxyethyl group would likely be attached to one of the carbon atoms in the furan ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furan and thiophen rings, both of which are aromatic and thus relatively stable. The carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific arrangement of the atoms could all influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Antibacterial Activity

Compounds with furan and thiophene moieties have demonstrated promising antibacterial properties. For example, a study synthesized novel pyrazoline analogues containing furan and thiophene rings, which showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents (Rani, Yusuf, & Khan, 2012).

Synthesis and Organic Chemistry

The photooxygenation of 2-thiophenyl-substituted furans has been explored for the synthesis of γ-hydroxybutenolides, indicating a novel approach to constructing complex molecules with potential applications in organic synthesis and materials science (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).

Antiplasmodial Activities

Research into N-acylated furazan-3-amines, a structural class related to the query compound, has shown significant activity against Plasmodium falciparum, the parasite responsible for malaria. This demonstrates the potential of furan and thiophene derivatives in developing new antimalarial treatments (Hermann et al., 2021).

Biomass Conversion and Catalysis

The catalytic reduction of biomass-derived furanic compounds with hydrogen highlights the role of furan derivatives in sustainable chemistry and the production of bio-based chemicals and fuels (Nakagawa, Tamura, & Tomishige, 2013).

Antiprotozoal Activity

Studies on compounds similar to N-(2-(furan-3-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, such as 2,5-bis(4-guanylphenyl)furans, have shown significant antiprotozoal activity, particularly against Trypanosoma species, suggesting potential applications in treating protozoal infections (Das & Boykin, 1977).

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c18-13(12-5-8-20-11-12)10-17-15(19)16(6-1-2-7-16)14-4-3-9-21-14/h3-5,8-9,11,13,18H,1-2,6-7,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVAVXVHSRLIBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=COC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-3-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

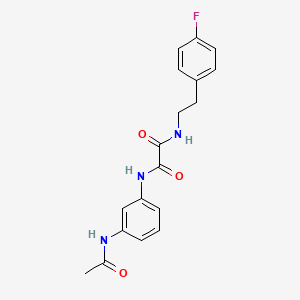

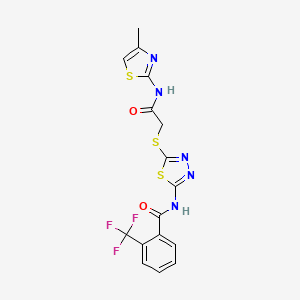

![3-(4-methoxyphenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2710293.png)

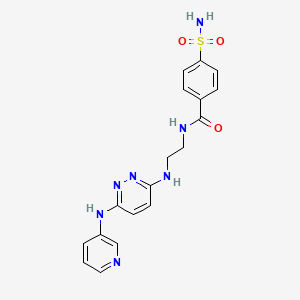

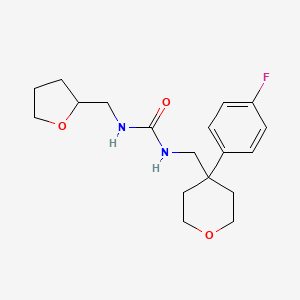

![Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2710302.png)